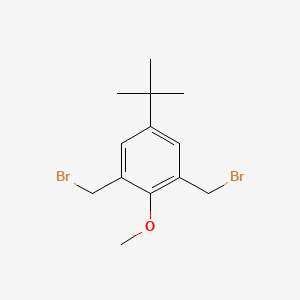

1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene

Description

Properties

CAS No. |

69403-15-2 |

|---|---|

Molecular Formula |

C13H18Br2O |

Molecular Weight |

350.09 g/mol |

IUPAC Name |

1,3-bis(bromomethyl)-5-tert-butyl-2-methoxybenzene |

InChI |

InChI=1S/C13H18Br2O/c1-13(2,3)11-5-9(7-14)12(16-4)10(6-11)8-15/h5-6H,7-8H2,1-4H3 |

InChI Key |

KYICBEOXZMRATP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)CBr)OC)CBr |

Origin of Product |

United States |

Chemical Reactions Analysis

1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene undergoes various types of reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromomethyl groups to methylene groups.

Substitution: Nucleophilic substitution reactions can replace bromomethyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Sodium cyanide, ammonia.

Major Products Formed:

Oxidation: 1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzoic acid.

Reduction: 1,3-Dimethyl-5-tert-butyl-2-methoxybenzene.

Substitution: 1,3-Bis(cyanomethyl)-5-tert-butyl-2-methoxybenzene.

Scientific Research Applications

Scientific Research Applications

- Chemistry 1,3-Bis(bromomethyl)-5-methylbenzene is used as a precursor in the synthesis of ligands and catalysts. It is utilized in the formation of palladium complexes, which have applications in catalysis, such as ethylene polymerization and carbon-carbon coupling reactions.

- Biology and Medicine The compound is used in the synthesis of sphingosine kinase 2 inhibitors, which have potential therapeutic applications in cancer treatment and other diseases.

Chemical Reactions and Uses

The reactivity of 1,3-Bis(bromomethyl)-5-methylbenzene is centered on its bromomethyl groups, which can undergo several types of chemical reactions:

- Nucleophilic Substitution The bromomethyl groups can be readily replaced by nucleophiles such as amines, thiols, and alcohols. Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). This reaction leads to the formation of substituted toluenes with functional groups such as azides, thiocyanates, and methoxides.

- Oxidation The compound can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This results in the formation of 3,5-bis(formyl)toluene or 3,5-bis(carboxy)toluene.

- Reduction Reduction of the bromomethyl groups can yield the corresponding methyl groups through catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4). This process forms 3,5-dimethyltoluene.

Role in Macrocycle Formation

1,3-Bis(bromomethyl) derivatives of benzene are employed in the synthesis of macrocyclic compounds. These compounds are crucial in various applications due to their unique structural properties.

1,3-Bis(bromomethyl)-5-methylbenzene has demonstrated potential biological activities, particularly in medicinal chemistry. It is used in synthesizing sphingosine kinase 2 (SK2) inhibitors, which target cancer cell proliferation and survival. The compound acts as a precursor in creating molecules with antiproliferative activity against cancer cell lines. The bromomethyl groups facilitate nucleophilic attacks on cellular targets, potentially forming covalent bonds with biomolecules like proteins and nucleic acids, which can disrupt their normal functions. Derivatives of this compound exhibit cytotoxic effects by inducing apoptosis in cancer cells.

Synthesis of Heterocalixarene Rings

1,3-Bis(bromomethyl) derivatives are used in the formation of heterocalixarene rings, which are synthesized through reactions involving tert-butyl-2-methoxybenzene . For example, the reaction of bis(3-bromomethyl-5-tert-butyl-2-methoxyphenyl)methane with other compounds yields heterocalixarenes .

Conformational Restriction of Peptides

Thiol bis-alkylation, utilizing bromomethyl benzyl sulfide, is applied to constrain peptides and introduce structure . This chemistry is particularly useful for introducing conformational constraints in peptides, forming intramolecular cross-links . The high reactivity of the bromomethyl group and increased tolerance in the angle of approach make this method robust and versatile for creating peptide macrocycles with varied 3D structures .

Antibacterial Applications

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: Bromomethyl groups can interact with enzymes and receptors, influencing biological processes.

Pathways: Involvement in metabolic pathways and signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Reactivity

- 1,3-Bis(bromomethyl)-5-methylbenzene (): This compound lacks the tert-butyl and methoxy groups, instead featuring a methyl group at position 5. However, the methyl group offers less electronic stabilization compared to tert-butyl, which may limit its utility in applications requiring steric protection .

1,3-Bis(hydroxymethyl)-2-(4'-iodobenzyloxy)-5-bromobenzene (1f, ) :

Replacing bromomethyl with hydroxymethyl groups drastically alters reactivity. Hydroxymethyl derivatives are less electrophilic but serve as precursors for further functionalization (e.g., silylation in 1g). The iodobenzyloxy substituent introduces a heavy atom, which could enhance crystallinity for X-ray studies but complicates synthesis due to the need for protecting groups .- 1,3-Bis(1,4,7,10-tetraazacyclododecan-1-ylmethyl)benzene (11b, ): Here, bromomethyl groups are replaced with macrocycle-forming azacyclododecane units.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

- Steric Effects : The tert-butyl group in the target compound enhances steric protection, a feature exploited in crystallography () to stabilize molecular conformations .

- Electronic Effects : Methoxy groups in analogous compounds () deactivate the aromatic ring, directing electrophilic attacks to specific positions, which could be leveraged in regioselective syntheses .

Biological Activity

1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is a brominated aromatic compound with potential biological activity. The compound's structure includes two bromomethyl groups and a tert-butyl substituent, which may influence its reactivity and interaction with biological systems.

- Molecular Formula : C_12H_14Br_2O

- Molecular Weight : 327.05 g/mol

- CAS Number : 1516-96-7

Structural Characteristics

The compound features:

- Two bromomethyl groups at the 1 and 3 positions of a benzene ring.

- A tert-butyl group at the 5 position.

- A methoxy group at the 2 position.

These substituents can significantly affect the compound's lipophilicity, solubility, and potential interactions with biological targets.

Cytotoxicity Studies

Cytotoxicity assays conducted on similar compounds suggest that halogenated derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, biphenyl analogues were tested for their cytotoxic effects on VERO cells (African green monkey kidney cells), showing IC50 values greater than 125 μM, indicating low toxicity .

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes. Compounds with similar structures have been identified as inhibitors of histone deacetylases (HDACs), which play critical roles in cancer biology . The inhibition of HDACs can lead to altered gene expression profiles in cancer cells, promoting apoptosis and reducing proliferation.

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests that they may be substrates for cytochrome P450 enzymes, which are essential for drug metabolism. Specifically, studies indicate that such compounds can inhibit CYP2D6 enzymes, impacting the metabolism of co-administered drugs .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value (μM) | Target Organism/Enzyme |

|---|---|---|---|

| This compound | Antimicrobial | TBD | M. tuberculosis |

| Related Biphenyl Derivative | Antimicrobial | >125 | VERO cells |

| Brominated Aromatic Compound | HDAC Inhibition | TBD | Various HDACs |

Table 2: Structure-Activity Relationship Insights

Q & A

Q. Table 1: Example Reaction Conditions

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Answer:

The tert-butyl group at position 5 creates steric bulk, which:

- Reduces Reactivity : Slows nucleophilic substitution at bromomethyl sites due to restricted access to reaction centers.

- Requires Tailored Catalysts : Bulky ligands (e.g., SPhos or XPhos) in palladium-catalyzed Suzuki-Miyaura couplings improve efficiency by mitigating steric clashes .

- Affects Regioselectivity : Competing reactions (e.g., elimination) may dominate if steric strain is not managed via optimized solvent polarity (e.g., THF > DMSO) .

Basic: What spectroscopic benchmarks confirm the structure of this compound?

Answer:

Critical characterization data includes:

- ¹H NMR :

- Bromomethyl (–CH₂Br): δ 4.2–4.4 ppm (singlet, 4H).

- tert-Butyl (–C(CH₃)₃): δ 1.3 ppm (singlet, 9H).

- Methoxy (–OCH₃): δ 3.8 ppm (singlet, 3H) .

- HRMS : Expected [M+H]⁺ = 349.03 (C₁₃H₁₈Br₂O) .

Advanced: How can researchers resolve contradictions in reported reaction yields for bromomethylbenzene derivatives?

Answer:

Discrepancies often arise from:

- Reagent Purity : Anhydrous conditions (e.g., molecular sieves for t-BuLi) prevent side reactions .

- Temperature Control : Sub-zero temperatures (–78°C) minimize unwanted radical pathways during bromomethylation .

- Data Validation : Cross-checking NMR assignments with 2D experiments (HSQC, HMBC) and comparing retention factors (TLC/Rf) against known standards .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at 4°C to prevent photolytic debromination .

- Moisture Sensitivity : Desiccate with silica gel to avoid hydrolysis of bromomethyl groups to –CH₂OH .

Advanced: What computational tools predict feasible reaction pathways for derivatives of this compound?

Answer:

- Retrosynthesis Software : Tools leveraging the Pistachio or Reaxys databases suggest routes prioritizing tert-butyl stability (e.g., avoiding strong acids) .

- DFT Calculations : Assess transition-state energies for substitutions to predict regioselectivity under varying conditions (e.g., solvent polarity) .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal Chemistry : Serves as a bifunctional electrophile for synthesizing kinase inhibitors via sequential cross-coupling .

- Materials Science : Bromomethyl groups enable polymerization into porous organic frameworks (POFs) for gas storage .

Advanced: How can researchers optimize crystallization for X-ray structure determination?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.